Indole N-Substituent Drives 4-Fold Change in RdRp Inhibitory Potency
The SARS-CoV-2 RdRp inhibitory activity of 2-((indol-3-yl)thio)-N-benzyl-acetamides is highly sensitive to the N-substituent on the indole ring. The N–H analog (6b1) exhibits an IC50 of 6.81 ± 1.03 µM, whereas the N–CH3 analog (6a1) shows a markedly weaker IC50 of 26.92 µM, a 4-fold reduction in potency [1]. The target compound bears a 3-fluorobenzyl group at this position, a modification that is absent from all analogs characterized in this dataset. Based on this SAR, the 3-fluorobenzyl substitution is expected to confer a distinct activity profile compared to N–H or N–methyl analogs.
| Evidence Dimension | SARS-CoV-2 RdRp inhibition IC50 |
|---|---|
| Target Compound Data | 6.81 ± 1.03 µM (for N–H analog 6b1; target compound data not available) |
| Comparator Or Baseline | N–CH3 analog 6a1: IC50 = 26.92 µM |
| Quantified Difference | ~4-fold difference between N–H and N–CH3 analogs |
| Conditions | SARS-CoV-2 RdRp Gluc reporter system, 10 µM screening concentration |
Why This Matters
This demonstrates that even a single methyl group change at the indole nitrogen can drastically alter potency; procurement of the precisely specified N-3-fluorobenzyl derivative is essential to maintain the intended biological profile.
- [1] Zhao J, Zhang G, Zhang Y, et al. Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. Eur J Med Chem. 2021; 223:113622. doi:10.1016/j.ejmech.2021.113622 View Source
